molecular formula C10H15N B009823 3-Ethyl-4-isopropylpyridine CAS No. 101290-52-2

3-Ethyl-4-isopropylpyridine

Cat. No. B009823
M. Wt: 149.23 g/mol
InChI Key: YOZRPADQYYFDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-isopropylpyridine, also known as ethyl isopropyl pyridine (EIP), is a chemical compound with a molecular formula of C11H15N. EIP is a heterocyclic organic compound that belongs to the pyridine family. It is a colorless liquid with a characteristic odor and is used in a variety of scientific research applications.

Mechanism Of Action

The mechanism of action of EIP is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. EIP has been shown to exhibit antioxidant properties, which may be due to its ability to scavenge free radicals.

Biochemical And Physiological Effects

EIP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to protect against oxidative stress. EIP has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

One advantage of using EIP in lab experiments is its stability. EIP is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other ligands used in metal complex synthesis. However, one limitation of using EIP is its limited solubility in certain solvents, which may limit its use in certain experiments.

Future Directions

There are many future directions for research involving EIP. One area of interest is the development of new catalysts for chemical reactions using EIP as a ligand. Another area of interest is the use of EIP in the synthesis of new pharmaceuticals. Additionally, the antioxidant and anti-inflammatory properties of EIP may have potential applications in the treatment of certain diseases. Overall, the versatility and stability of EIP make it a promising compound for future scientific research.

Synthesis Methods

EIP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-3-Ethyl-4-isopropylpyridinepyridine with isopropylmagnesium bromide in the presence of a catalyst. The resulting product is then purified using a distillation process. Other methods include the reaction of 3-3-Ethyl-4-isopropylpyridinepyridine with isopropyl chloride in the presence of a base or the reaction of 3-3-Ethyl-4-isopropylpyridinepyridine with isopropyl alcohol in the presence of a dehydrating agent.

Scientific Research Applications

EIP is commonly used in scientific research as a ligand in the synthesis of metal complexes. It is also used as a building block in the synthesis of other heterocyclic compounds. EIP has been used in the development of new catalysts for chemical reactions and as a precursor for the synthesis of pharmaceuticals.

properties

CAS RN

101290-52-2

Product Name

3-Ethyl-4-isopropylpyridine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

3-ethyl-4-propan-2-ylpyridine

InChI

InChI=1S/C10H15N/c1-4-9-7-11-6-5-10(9)8(2)3/h5-8H,4H2,1-3H3

InChI Key

YOZRPADQYYFDRN-UHFFFAOYSA-N

SMILES

CCC1=C(C=CN=C1)C(C)C

Canonical SMILES

CCC1=C(C=CN=C1)C(C)C

synonyms

Pyridine, 3-ethyl-4-(1-methylethyl)- (9CI)

Origin of Product

United States

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